(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
(E)-N-(6-Chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a benzothiazole-derived compound featuring a unique E-configuration imine linkage between two benzothiazole moieties. The molecule contains a 6-chloro substituent on the 3-methylbenzothiazole ring and a carboxamide group at the 6-position of the second benzothiazole unit. This structural arrangement confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with diseases like cancer .
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS2/c1-20-12-5-3-10(17)7-14(12)23-16(20)19-15(21)9-2-4-11-13(6-9)22-8-18-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKKWLYCPUXRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.81 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against leukemia and solid tumor-derived cell lines. A study reported that certain thiazole derivatives had IC50 values lower than standard chemotherapeutic agents such as doxorubicin, indicating their potential as effective anticancer agents .
The anticancer activity of thiazole-containing compounds is often attributed to their ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups, such as electron-donating methyl groups and halogens, enhances the cytotoxicity by facilitating interactions with cellular targets, including proteins involved in apoptosis pathways .
Case Studies
- In Vitro Studies : A series of thiazole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results showed that compounds with the thiazole moiety exhibited significant cytotoxic effects, with some derivatives achieving IC50 values as low as 1.61 µg/mL against specific cancer types .
- Antimicrobial Activity : Although primarily focused on anticancer properties, some studies have explored the antimicrobial potential of thiazole derivatives. However, results have been mixed, with many compounds showing limited antibacterial or antiviral activity against a range of pathogens, including HIV and various bacterial strains .
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole compounds, similar to (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide, exhibit promising antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism often involves disruption of bacterial cell walls or interference with vital metabolic pathways .
Anticancer Properties
The compound has been evaluated for its anticancer activity against various cancer cell lines. Notably, benzothiazole derivatives have shown effectiveness in inhibiting the proliferation of breast cancer cells (MCF7) and other tumor types. The results from Sulforhodamine B assays indicate that specific structural modifications can enhance the anticancer activity of these compounds .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated a series of benzothiazole derivatives for antimicrobial activity. The results indicated that compounds structurally related to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as lead candidates for antibiotic development .
Study 2: Anticancer Activity
In another investigation, a library of benzothiazole compounds was screened against various cancer cell lines. The study highlighted that derivatives with chlorine substitutions at specific positions showed enhanced cytotoxicity against MCF7 cells, suggesting that this compound could be further explored for its potential in cancer therapy .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- (E)-N-(6-Acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide (CAS: 851080-19-8) Structure: Differs by replacing the 6-chloro group with a 6-acetamido substituent. Predicted pKa = 13.84, suggesting moderate basicity .
- N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (ZINC12180885)
Core Modifications
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Structure : Incorporates a nitro group at the 6-position and a thiadiazole-thioacetamide side chain.
- Impact : The nitro group enhances electrophilicity, facilitating interactions with VEGFR-2 kinase (IC₅₀ = 0.89 μM), while the thiadiazole moiety contributes to π-π stacking in molecular docking studies .
Anticancer Potential
Physicochemical Properties
| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Predicted pKa |
|---|---|---|---|---|
| Target Compound | ~380.3 | 3.2 | 0.12 (PBS) | 12.9 |
| 6d (Nitro derivative) | 482.5 | 2.8 | 0.08 (DMSO) | 10.5 |
| CAS 851080-19-8 (Acetamido derivative) | 382.46 | 2.5 | 0.25 (EtOH) | 13.84 |
*LogP values estimated using computational tools (e.g., PreADMET ).
Molecular Docking and Binding Modes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
